molecular formula C21H28N2O3 B2391347 N-(2-morpholin-4-ylphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxami de CAS No. 505060-42-4

N-(2-morpholin-4-ylphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxami de

Cat. No.: B2391347
CAS No.: 505060-42-4
M. Wt: 356.466
InChI Key: ZQPIDSPLINDSGR-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxami de is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways

    Research demonstrates innovative synthetic routes for creating 2-morpholine carboxylic acid derivatives, which are precursors to compounds like N-(2-morpholin-4-ylphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxamide. These derivatives have been synthesized through esterification and further converted into 1-aza-4-oxabicyclo[3.3.1]non-6-one, showcasing the compound's versatile synthetic accessibility (King & Martin, 1991).

  • Biodegradable Polyesteramides

    Another study focused on the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives. This research emphasizes the compound's role in developing materials with potential applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).

Biological and Pharmacological Applications

  • Antimicrobial Activity

    A study synthesized a series of Mannich base derivatives, including 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, which exhibited significant antibacterial activity against various strains. This underscores the compound's potential in developing new antimicrobial agents (Idhayadhulla et al., 2014).

  • Antiproliferative Activity

    Research involving the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide highlighted its significant inhibitory activity against cancer cell lines, suggesting applications in cancer therapy (Lu et al., 2021).

Material Science Applications

  • Corrosion Inhibition: Morpholine and piperazine-based carboxamide derivatives have been studied as corrosion inhibitors for mild steel in acidic medium, demonstrating the compound's utility in industrial applications to protect metals against corrosion (Nnaji et al., 2017).

Properties

IUPAC Name

4,7,7-trimethyl-N-(2-morpholin-4-ylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-19(2)20(3)8-9-21(19,14-17(20)24)18(25)22-15-6-4-5-7-16(15)23-10-12-26-13-11-23/h4-7H,8-14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPIDSPLINDSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3N4CCOCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.